

SAR-20347 IC50 comparison other JAK inhibitors

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Compound Focus: SAR-20347

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Quantitative Comparison of JAK Inhibitors

The tables below summarize the inhibitory profiles of **SAR-20347** and several approved JAK inhibitors.

Table 1: SAR-20347 Inhibitory Profile (IC50 in nM) This table details the potency of **SAR-20347** against different JAK kinases from biochemical and cellular assays [1] [2] [3].

Kinase Target (Biochemical Assay)	IC50 (nM)	Cellular Assay (Context)	Cellular IC50 (nM)
TYK2	0.6 [1] [2] [3]	IL-12-mediated STAT4 phosphorylation (NK-92 cells)	126 [1] [4]
JAK1	23 [1] [2] [3]	IFN-alpha stimulated JAK1 phosphorylation (Jurkat cells)	23 [2]
JAK2	26 [1] [2] [3]	IFN-alpha stimulated JAK2 phosphorylation (Jurkat cells)	26 [2]
JAK3	41 [1] [2] [3]	IFN-alpha stimulated JAK3 phosphorylation (Jurkat cells)	41 [2]

Table 2: Comparison with Approved JAK Inhibitors This table compares the selectivity and primary approved uses of clinically available JAK inhibitors with **SAR-20347**'s pre-clinical profile [5] [6] [7].

Inhibitor	Primary JAK Selectivity (vs. other JAKs)	Key Clinical Indications (Examples)
SAR-20347	TYK2 > JAK1 > JAK2 > JAK3 [1] [4]	Pre-clinical tool compound [4]
Tofacitinib	JAK1, JAK3 [7]	Rheumatoid Arthritis, Psoriatic Arthritis [5] [7]
Baricitinib	JAK1, JAK2 [7]	Rheumatoid Arthritis, Atopic Dermatitis [5] [7]
Upadacitinib	JAK1 [7]	Rheumatoid Arthritis, Atopic Dermatitis, IBD [7]
Filgotinib	JAK1 [6] [7]	Rheumatoid Arthritis, Ulcerative Colitis [6]
Peficitinib	JAK3 [7]	Rheumatoid Arthritis (approved in Japan and Korea) [7]

Detailed Experimental Protocols

The following methodologies are crucial for interpreting the data in Table 1 and for experimental replication.

1. Biochemical Kinase Assay (IC50 Determination) This protocol is used to determine the IC50 values in cell-free systems, as detailed in Table 1 [1] [4].

- Kinase Preparation:** Kinases are prepared in a base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO) [1] [4].
- Reaction Setup:** Varying concentrations of **SAR-20347** in DMSO are added to the kinase reaction along with 10 μM ³³P-ATP (activity 0.01 μCi/μL final). The reaction is incubated for 120 minutes at room temperature [1] [4].
- Detection & Analysis:** The reaction is spotted onto P81 filter paper, washed, and the ³³P signal is quantified using a phosphorimager. IC50 values are determined after background subtraction using nonlinear regression [1] [4].

2. Cell-Based STAT Phosphorylation Assay This protocol measures the inhibition of cytokine-induced signaling in cells, providing cellular IC50 values [1] [4].

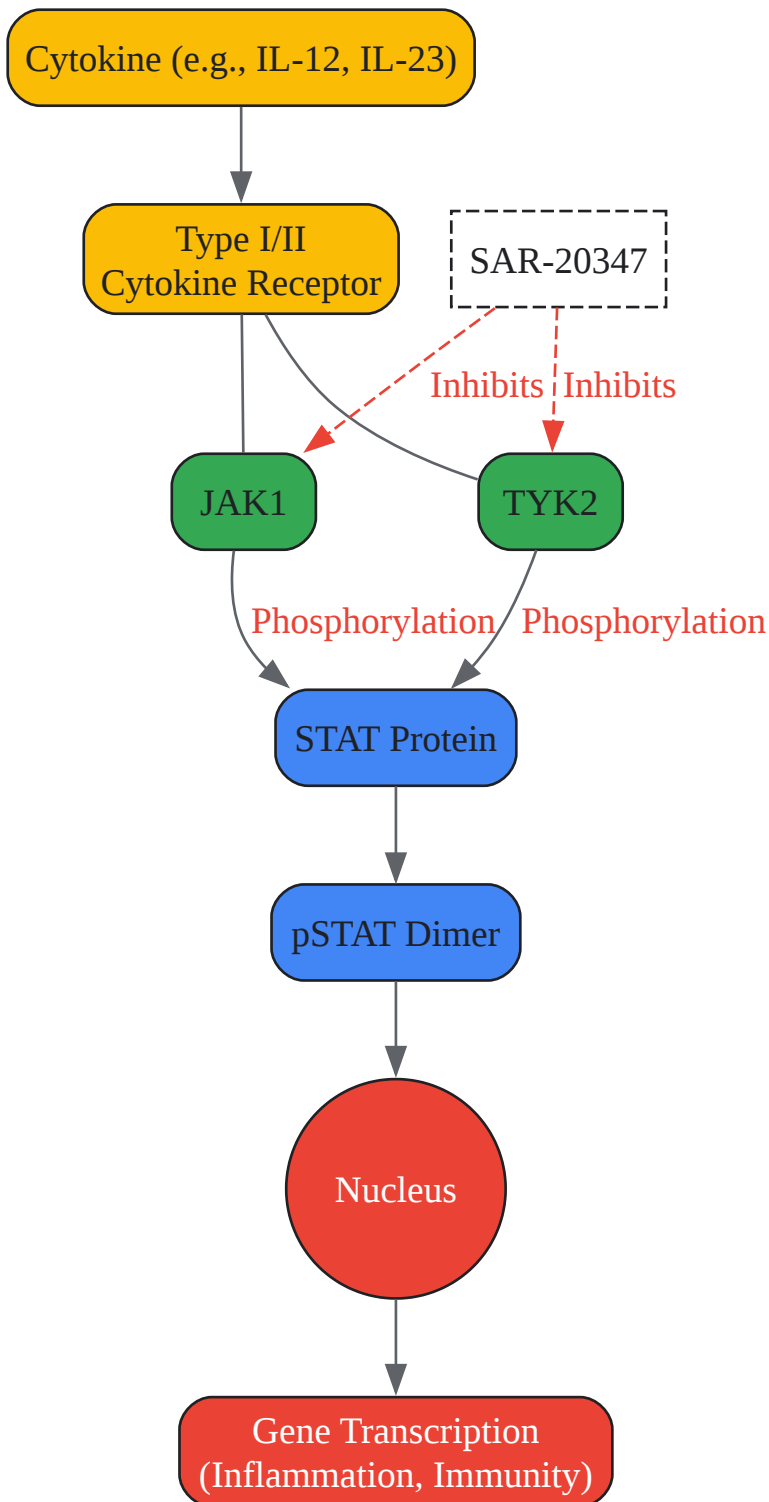
- **Cell Culture & Preparation:** Cells (e.g., NK-92, TF-1, or isolated primary human CD4+ cells) are plated in a 96-well v-bottom plate in starvation medium [1] [4].
- **Inhibition & Stimulation:** Cells are incubated with **SAR-20347** (0.5% DMSO final) for 20 minutes at 37°C, 5% CO₂, and then stimulated with specific cytokines (e.g., IL-12 for TYK2-dependent signaling) [1] [4].
- **Measurement:** Phosphorylated STAT (pSTAT) levels are measured in duplicate using MSD (Meso Scale Discovery) plates per the manufacturer's instructions. The IC50 is calculated relative to DMSO/cytokine control [1] [4].

3. In Vivo Psoriasis Model This describes the key in vivo experiment demonstrating the functional efficacy of **SAR-20347** [1] [4].

- **Animal Model:** Female C57BL/6 mice are administered vehicle or **SAR-20347** (e.g., 50-60 mg/kg) by oral gavage 30 minutes prior to topical application of imiquimod cream to induce psoriasis-like dermatitis [1] [4].
- **Endpoint Analysis:** After repeated dosing, disease pathology is assessed through measures like skin thickness, keratinocyte activation, and proinflammatory cytokine levels (e.g., IL-17, IFN- γ) in serum or tissue [1] [4].

JAK-STAT Signaling and SAR-20347 Mechanism

The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of TYK2/JAK1 inhibitors like **SAR-20347**.



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This diagram shows that cytokines like IL-12 and IL-23 bind to their receptors, activating associated JAK kinases (TYK2 and JAK1). These kinases then phosphorylate STAT proteins, which dimerize, translocate to

the nucleus, and drive the transcription of pro-inflammatory genes. **SAR-20347** acts as an ATP-competitive inhibitor, blocking the phosphorylation activity of TYK2 and JAK1 [5] [4].

Key Differentiating Insights for Researchers

- **Unique Selectivity Profile:** **SAR-20347** possesses a distinct TYK2-primary selectivity, differentiating it from clinically approved JAK1-selective or JAK3-selective inhibitors [1] [7].
- **Dual Inhibition Rationale:** Research suggests that dual inhibition of TYK2 and JAK1 with **SAR-20347** is more effective at reducing psoriasis pathogenesis in a mouse model than inhibiting TYK2 alone, highlighting the therapeutic potential of this combination [4].
- **Research Tool Status:** It is important to note that **SAR-20347** is a pre-clinical research tool compound, not an approved drug, and its data should be interpreted within this context [1] [2] [3].

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